REACTION_CXSMILES
|
C([C:6]([CH:21](OCC)OCC)([CH2:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[CH:12][C:11]=1[CH3:20])[C:7]#[N:8])(OCC)=O.[OH-].[K+].[NH2:30][C:31]([NH2:33])=[NH:32]>C(O)C>[NH2:33][C:31]1[N:32]=[C:7]([NH2:8])[C:6]([CH2:9][C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[CH:12][C:11]=2[CH3:20])=[CH:21][N:30]=1 |f:1.2|
|
Name
|
α-carbethoxy-α-diethoxymethyl-β-(4,5-dimethoxy-2-methylphenyl)propionitrile
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C(C#N)(CC1=C(C=C(C(=C1)OC)OC)C)C(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
reached 85° C
|
Type
|
TEMPERATURE
|
Details
|
After 20 hours at reflux the mixture
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol giving 2.57 g (94%) of nearly white solid
|
Type
|
CUSTOM
|
Details
|
After purification
|
Type
|
CUSTOM
|
Details
|
the product was dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
giving a white solid, m.p. 231°-233° C.
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=C(C=C(C(=C1)OC)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |